Cas no 2172216-16-7 (5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid)

5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid structure
2172216-16-7 structure
商品名:5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid
CAS番号:2172216-16-7
MF:C25H19ClF2N2O5
メガワット:500.878572702408
CID:6358288
PubChem ID:165812436

5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid
    • 2172216-16-7
    • 5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]benzoic acid
    • EN300-1498955
    • インチ: 1S/C25H19ClF2N2O5/c26-14-9-10-21(19(11-14)22(31)32)30-23(33)25(27,28)13-29-24(34)35-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20H,12-13H2,(H,29,34)(H,30,33)(H,31,32)
    • InChIKey: PQTXDWDIVDAXMK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C(=O)O)C=1)NC(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 500.0950557g/mol
  • どういたいしつりょう: 500.0950557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 778
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 105Ų

5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1498955-5000mg
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]benzoic acid
2172216-16-7
5000mg
$9769.0 2023-09-27
Enamine
EN300-1498955-1000mg
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]benzoic acid
2172216-16-7
1000mg
$3368.0 2023-09-27
Enamine
EN300-1498955-10000mg
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]benzoic acid
2172216-16-7
10000mg
$14487.0 2023-09-27
Enamine
EN300-1498955-100mg
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]benzoic acid
2172216-16-7
100mg
$2963.0 2023-09-27
Enamine
EN300-1498955-1.0g
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]benzoic acid
2172216-16-7
1g
$0.0 2023-06-05
Enamine
EN300-1498955-50mg
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]benzoic acid
2172216-16-7
50mg
$2829.0 2023-09-27
Enamine
EN300-1498955-2500mg
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]benzoic acid
2172216-16-7
2500mg
$6602.0 2023-09-27
Enamine
EN300-1498955-250mg
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]benzoic acid
2172216-16-7
250mg
$3099.0 2023-09-27
Enamine
EN300-1498955-500mg
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]benzoic acid
2172216-16-7
500mg
$3233.0 2023-09-27

5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid 関連文献

5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acidに関する追加情報

5-Chloro-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic Acid: A Comprehensive Overview

5-Chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid (CAS No. 2172216-16-7) is a specialized fluorinated benzoic acid derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its unique difluoropropanamide and Fmoc-protected amino functional groups, has garnered attention in medicinal chemistry due to its potential as a building block for peptide synthesis and drug discovery.

The molecular structure of 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid combines several pharmacologically relevant features: a chlorinated aromatic ring, fluorinated alkyl chain, and Fmoc-protected amine. This combination makes it particularly valuable for developing protease-resistant peptide analogs and bioactive molecules, addressing current research challenges in improving drug stability and bioavailability.

In pharmaceutical applications, CAS 2172216-16-7 serves as a crucial intermediate for creating modified peptide sequences. The Fmoc group provides excellent protection for amines during solid-phase peptide synthesis (SPPS), while the difluoromethyl moiety enhances metabolic stability. Researchers are particularly interested in how the chloro and difluoro substituents influence the compound's electronic properties and binding characteristics.

The synthesis of 5-chloro-2-3-Fmoc-amino-difluoropropanamidobenzoic acid typically involves multi-step organic reactions, including amide coupling, fluorination, and Fmoc protection. Recent advancements in flow chemistry have improved the efficiency of producing this compound, addressing common questions about scale-up challenges and purification methods for complex fluorinated molecules.

Analytical characterization of 2172216-16-7 employs various techniques including NMR spectroscopy (particularly 19F NMR for the difluoromethyl group), mass spectrometry, and HPLC purity analysis. The compound typically appears as a white to off-white crystalline powder with specific solubility profiles in common organic solvents, important information for researchers planning peptide coupling reactions.

Current market trends show growing demand for fluorinated pharmaceutical intermediates like 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid, driven by increased research into fluorinated drugs and peptide therapeutics. The global market for Fmoc-protected amino acids and their derivatives continues to expand, with particular growth in custom peptide synthesis services.

Storage and handling of CAS 2172216-16-7 require standard precautions for sensitive organic compounds: protection from moisture, storage at controlled temperatures, and use in well-ventilated areas. While not classified as hazardous, proper laboratory safety protocols should always be followed when working with this chemical.

Researchers frequently inquire about the stability of the Fmoc group in 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid under various reaction conditions. Recent studies have demonstrated its robustness in typical peptide coupling conditions, though sensitive to strong bases and prolonged exposure to acidic environments.

The compound's structure-activity relationship makes it particularly interesting for developing enzyme inhibitors. The electron-withdrawing effects of both chlorine and fluorine atoms can significantly influence binding interactions, a property being explored in rational drug design projects targeting various disease pathways.

Quality control specifications for 5-chloro-2-3-Fmoc-amino-difluoropropanamidobenzoic acid typically include requirements for high HPLC purity (>95%), defined melting point range, and absence of specific impurities. These parameters are crucial for ensuring reproducible results in medicinal chemistry applications.

Emerging applications for 2172216-16-7 include its use in developing fluorinated peptidomimetics and as a scaffold for targeted drug delivery systems. The compound's unique properties address current challenges in improving membrane permeability and metabolic stability of peptide-based drugs.

Supply chain considerations for CAS 2172216-16-7 highlight the importance of reliable sources for this specialty chemical. Researchers often seek information about bulk availability, custom synthesis options, and technical support when working with this compound in their projects.

Future research directions involving 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid may explore its potential in bioconjugation chemistry and as a building block for fluorinated macrocycles. The growing interest in fluorine in medicinal chemistry suggests expanding applications for this versatile intermediate.

For researchers considering 2172216-16-7 in their work, key considerations include compatibility with other protecting groups, optimal coupling conditions, and deprotection strategies. These practical aspects are frequently discussed in scientific forums and technical literature related to peptide synthesis and fluorinated compounds.

The environmental fate and green chemistry aspects of 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid are becoming increasingly important considerations. Recent developments in sustainable fluorination methods and biodegradable protecting groups may influence future synthetic approaches to this compound.

In summary, 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid (CAS No. 2172216-16-7) represents a valuable tool for modern drug discovery, combining the benefits of fluorine chemistry with established peptide synthesis methodologies. Its unique structural features continue to enable innovations in pharmaceutical development and chemical biology research.

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